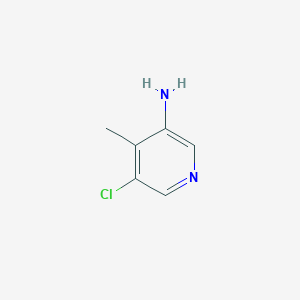

5-Chloro-4-methylpyridin-3-amine

Description

Academic Context of Pyridinamine Derivatives

Pyridinamine derivatives, which are characterized by a pyridine (B92270) ring bearing an amino group, represent a significant and diverse family of heterocyclic compounds. sciencepublishinggroup.com They are of substantial interest in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. sciencepublishinggroup.comnih.gov The pyridine ring itself is a common scaffold in many natural products and synthetic compounds, and the addition of an amino group provides a key site for further chemical modifications. jchemrev.com

The academic interest in pyridinamine derivatives stems from their utility as versatile intermediates in organic synthesis. The amino group can be readily transformed into a wide array of other functional groups, allowing for the construction of complex molecular architectures. Furthermore, the electronic properties of the pyridine ring can be tuned by the position and nature of its substituents, influencing the reactivity and biological interactions of the molecule. mdpi.com Researchers have extensively explored pyridinamine derivatives for their potential applications in areas such as drug discovery, where they have been investigated for activities including antimicrobial, anticancer, and anti-inflammatory effects. nih.govjchemrev.comresearchgate.net

Significance of Halogenated Methylpyridinamines in Chemical Research

The presence of both a halogen atom and a methyl group on the pyridinamine scaffold, as seen in 5-Chloro-4-methylpyridin-3-amine, imparts specific and valuable characteristics for chemical research. Halogen atoms, such as chlorine, are known to modulate the electronic and lipophilic properties of a molecule. nih.gov This can have a profound impact on its reactivity, metabolic stability, and ability to interact with biological targets. nih.gov The introduction of a halogen can also provide a handle for further synthetic transformations, such as cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. mdpi.com

The methyl group, while seemingly simple, also plays a crucial role. It can influence the steric environment around the reactive centers of the molecule, potentially leading to improved selectivity in chemical reactions. Furthermore, the methyl group can affect the compound's solubility and how it packs in a crystal lattice. The combination of a halogen and a methyl group on the pyridinamine core creates a unique chemical entity with a specific set of properties that are of significant interest to synthetic and medicinal chemists. These "decorated" pyridinamines serve as valuable building blocks for the synthesis of more complex and potentially bioactive molecules. chromatographyonline.com

Overview of Key Research Areas

Research involving this compound and related halogenated methylpyridinamines is primarily concentrated in the field of synthetic organic chemistry, with a strong emphasis on their application as intermediates in the development of new compounds. A key area of investigation is their use in the synthesis of novel heterocyclic systems. The strategic placement of the chloro, methyl, and amino groups allows for a variety of chemical transformations to build more elaborate molecular frameworks.

One of the significant applications of related aminopyridine derivatives is in the synthesis of pharmaceutical agents. For instance, the isomeric compound 2-Chloro-4-methylpyridin-3-amine is a crucial intermediate in the production of nevirapine, a drug used in the treatment of HIV-1 infection. nbinno.com This highlights the potential of the halogenated methylpyridinamine scaffold in medicinal chemistry. While specific research on the direct biological applications of this compound is not extensively documented in the provided search results, its structural similarity to key pharmaceutical intermediates suggests its potential as a precursor for new drug candidates. Further research may explore its utility in creating libraries of compounds for screening against various biological targets.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 890092-47-4 |

| Molecular Formula | C6H7ClN2 |

| Molecular Weight | 142.59 g/mol |

| Physical Form | Solid |

| Purity | 98% |

This data is compiled from publicly available chemical supplier information. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPCAODBPZRQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890092-47-4 | |

| Record name | 5-chloro-4-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, a characteristic further influenced by its substituents.

The chlorine atom at the C-5 position of 5-Chloro-4-methylpyridin-3-amine is a key site for nucleophilic substitution. This halogen can be displaced by a variety of nucleophiles. Under appropriate reaction conditions, nucleophiles such as amines or thiols can replace the chlorine atom, allowing for the introduction of new functional groups and the extension of the molecular scaffold. smolecule.com This reactivity is a common feature for chloropyridines, where the halogen's susceptibility to displacement is a cornerstone of their synthetic utility. smolecule.com

Furthermore, the chloro-substituted pyridine structure allows the compound to participate in palladium-catalyzed cross-coupling reactions. A prominent example of such transformations is the Suzuki-Miyaura coupling. smolecule.com In analogous bromo-substituted pyridines, the halogen atom serves as an effective coupling partner with various arylboronic acids in the presence of a palladium catalyst, leading to the formation of complex biaryl structures. mdpi.comresearchgate.net This reaction demonstrates the capacity for carbon-carbon bond formation at the halogenated position.

The primary amino group at the C-3 position is itself a potent nucleophile. Its reactivity can be harnessed for various transformations, but it can also compete with other reaction pathways. For instance, the amino group can readily react with acylating agents. A common transformation is its reaction with acetic anhydride (B1165640) to form the corresponding N-acetylated derivative, N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.comresearchgate.net

This acylation serves two primary purposes: it demonstrates the nucleophilic character of the amino group and provides a strategic means to protect it. By converting the amine to a less reactive amide, other transformations, such as the aforementioned Suzuki coupling at the halogen site, can be performed with greater selectivity and yield. mdpi.comresearchgate.net The need for such protection underscores the inherent nucleophilicity of the amino group.

Electrophilic Aromatic Substitution Reactions

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, the strongly activating amino group at C-3 significantly influences this reactivity. The directing effects of the amino, chloro, and methyl groups determine the position of substitution. For related aminopyridine systems, electrophilic substitution can be achieved under specific conditions. For example, chlorination of a similar compound, 2-chloro-5-methyl-pyridin-4-amine, has been accomplished using N-chlorosuccinimide (NCS). google.com Nitration is also a possible transformation, leading to products such as 5-chloro-4-methyl-3-nitropyridin-2-amine. nih.gov

To achieve high regioselectivity, a common strategy involves the use of a directing group. The amino group can be converted into a pivaloylamino group, which then directs metallation to the ortho position upon treatment with a strong base like butyllithium. acs.org This lithiated intermediate can then react with various electrophiles, allowing for precise substitution on the pyridine ring. acs.org

Oxidative Transformations of the Methyl Group and Pyridine Core

The functional groups on this compound are susceptible to oxidative transformations. smolecule.com The methyl group, in particular, can be oxidized to other functional groups. smolecule.com In related complex molecules, metabolic studies have identified alkyl side chains as common sites of oxidation. acs.org The pyridine ring itself can also undergo oxidation, affecting the oxidation state of its nitrogen or carbon atoms. smolecule.com

Reductive Conversions of Functional Groups

The pyridine derivative can undergo various reduction reactions, typically targeting specific functional groups that may be present or introduced onto the ring. smolecule.com For instance, if a nitro group were introduced onto the pyridine ring via electrophilic substitution, it could subsequently be reduced to an amino group, providing a route to diamino-substituted pyridines.

Rearrangement Reactions and Isomerization Pathways

The structural framework of substituted pyridines can be susceptible to rearrangement reactions, leading to significant structural and isomeric changes.

Smiles Rearrangement : Derivatives of dipyrido[2,3-b:2',3'-e] smolecule.comcymitquimica.comdiazepinone, which are isomeric to the potent RT inhibitor nevirapine, can be synthesized via a novel Smiles rearrangement involving intermediates structurally related to 2-chloro-4-methylpyridin-3-amine. researchgate.net

Cyclization and Rearrangement : In a related system, 3-acetamido-4-methylpyridines can be treated with nitrosyl chloride to form N-acetyl-N-nitroso compounds. These intermediates then undergo rearrangement and cyclization to yield pyrazolo[3,4-c]pyridines. psu.edu

Tautomeric Isomerization : While the title compound does not have the functional groups for it, related pyridine structures can exhibit tautomerism. A well-known example is the hydroxypyridine-pyridone tautomerism, where a hydroxyl group on the pyridine ring exists in equilibrium with its pyridone isomer. google.com

Table of Reaction Types for this compound

| Reaction Class | Reacting Group | Description | Example Transformation |

|---|---|---|---|

| Nucleophilic Substitution | C5-Chlorine | Displacement of the chlorine atom by nucleophiles. | Reaction with amines or thiols; Suzuki-Miyaura coupling. smolecule.commdpi.com |

| Nucleophilic Acylation | C3-Amino Group | The amino group acts as a nucleophile, reacting with acylating agents. | Formation of an acetamide (B32628) with acetic anhydride for protection. mdpi.comresearchgate.net |

| Electrophilic Substitution | Pyridine Ring (C2, C6) | Substitution of hydrogen with an electrophile, directed by existing groups. | Chlorination with NCS or nitration. google.comnih.gov |

| Oxidation | C4-Methyl Group | The methyl group is oxidized to other functional groups like an aldehyde or carboxylic acid. | General oxidation of alkyl side chains. smolecule.com |

| Rearrangement | Pyridine Core/Amine | Skeletal rearrangement or intramolecular group migration. | Smiles rearrangement or cyclization of N-nitroso intermediates. researchgate.netpsu.edu |

Mechanistic Investigations of Complex Transformations

The chemical behavior of this compound is characterized by its participation in a variety of complex transformations that lead to the formation of valuable heterocyclic scaffolds. Understanding the intricate mechanisms of these reactions is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. Mechanistic studies, combining experimental evidence with computational analysis, have shed light on the electronic and steric factors that govern the reactivity of this substituted pyridine.

Cyclization for Pyrazolo[3,4-c]pyridine Synthesis

One of the most significant transformations of this compound is its conversion into the 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold. This multi-step process is a cornerstone in the synthesis of purine (B94841) isosteres, which are of great interest in medicinal chemistry. nih.govrsc.org The reaction proceeds through a classical pathway involving the formation and rearrangement of an N-nitroso intermediate. nih.govpsu.edu

The generally accepted mechanism begins with the acylation of the starting amine, typically with acetic anhydride, to form the corresponding acetamide (3-acetamido-5-chloro-4-methylpyridine). psu.edu This protected intermediate is then treated with a nitrosating agent, such as sodium nitrite (B80452) in the presence of an acid or nitrosyl chloride, to generate a key N-acetyl-N-nitroso compound. psu.edu This species is unstable and rearranges, leading to an intramolecular cyclization that, after elimination of an acetyl group, yields the final pyrazolopyridine ring system. nih.govpsu.edu The entire process showcases a complex interplay of functional group manipulations to achieve the desired heterocyclic core. psu.edu

A typical sequence for this transformation is outlined below:

| Step | Reactants | Key Intermediates | Process |

| 1. Protection | This compound, Acetic Anhydride | 3-Acetamido-5-chloro-4-methylpyridine | Acylation of the amino group to direct the subsequent reaction. |

| 2. Nitrosation | 3-Acetamido-5-chloro-4-methylpyridine, Sodium Nitrite (NaNO₂) | N-acetyl-N-nitroso compound | Formation of the reactive N-nitroso intermediate. psu.edu |

| 3. Cyclization | N-acetyl-N-nitroso intermediate | Diazonium salt intermediate | Rearrangement and intramolecular electrophilic attack to form the pyrazole (B372694) ring. psu.edu |

| 4. Deacetylation | 1-acetyl-5-chloro-1H-pyrazolo[3,4-c]pyridine, NaOMe/MeOH | 5-chloro-1H-pyrazolo[3,4-c]pyridine | Removal of the acetyl group to yield the final product. rsc.org |

This table provides a generalized pathway for the synthesis of pyrazolo[3,4-c]pyridines.

Research has shown that reaction conditions, such as the presence or absence of acetic anhydride during the cyclization step, can influence the product distribution and yield. psu.edu For instance, in some cases, side products can be formed through electrophilic attack of an intermediate diazonium salt onto an already-formed pyrazolopyridine molecule. psu.edu

Computational Insights into Reactivity for Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful tool for the functionalization of this compound and its derivatives. mdpi.comresearchgate.net Mechanistic investigations using Density Functional Theory (DFT) provide a deeper understanding of the molecule's reactivity by analyzing its electronic properties. mdpi.comresearchgate.net Studies on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) offer significant insights that are applicable to the chloro-analogue. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) analysis is particularly vital for explaining chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) surfaces further elucidate reactivity by mapping electron density. mdpi.com In these maps, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). For substituted aminopyridines, the negative potential is typically concentrated around the pyridine nitrogen and the amino group, identifying them as key sites for interaction with catalysts and electrophiles. mdpi.com

Interactive Table: DFT-Calculated Properties of a Related Pyridine Derivative

Below are theoretical values for a related aminopyridine derivative, which help in understanding the electronic characteristics relevant to its role in complex transformations.

Data adapted from DFT studies on related N-[5-aryl-2-methylpyridine-3-yl]acetamides, illustrating electronic properties relevant to reactivity. mdpi.com

Chelation-Assisted C-H Activation

Transition metal-catalyzed C-H activation is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. In this context, the pyridine nitrogen of this compound can function as a directing group, facilitating the activation of otherwise unreactive C-H bonds. acs.org Mechanistic investigations have revealed that 3-substituted pyridines can effectively direct ruthenium catalysts to promote the arylation of sp³ C-H bonds at benzylic positions. acs.org

The proposed catalytic cycle often involves:

Coordination of the pyridine nitrogen to the metal center.

Cyclometalation, where the metal inserts into a C-H bond to form a stable metallacycle intermediate. acs.org

Reaction with a coupling partner, such as an arylboronate, via oxidative addition or transmetalation.

Reductive elimination to form the new C-C bond and regenerate the active catalyst. acs.org

The steric and electronic properties of the substituent at the 3-position of the pyridine ring can significantly influence the efficiency of this transformation. acs.org This chelation-assisted strategy highlights a complex transformation where the inherent structure of the aminopyridine core is leveraged to control reactivity at a distal site.

Comprehensive Spectroscopic Characterization and Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive assignment of the molecular structure and the assessment of purity for 5-Chloro-4-methylpyridin-3-amine would rely heavily on NMR spectroscopy.

Multi-nuclear NMR (¹H, ¹³C, etc.) for Assignment and Purity Assessment

No experimental ¹H or ¹³C NMR spectra for this compound have been found in the searched literature. For comparison, a related isomer, 3-amino-2-chloro-4-methylpyridine, shows distinct signals for its aromatic protons at 7.5 (d, J=4.64 Hz, 1H) and 7.0 (d, J=4.28 Hz, 1H) ppm, a broad singlet for the amine protons at 5.25 ppm, and a singlet for the methyl group at 2.1 ppm in its ¹H NMR spectrum. google.com The ¹³C NMR spectrum for the same isomer displays six distinct carbon signals. google.com For this compound, one would expect to see two distinct aromatic proton signals in the ¹H NMR spectrum, along with signals for the amine and methyl protons. The ¹³C NMR spectrum should show six signals corresponding to the six carbon atoms in the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

There is no published data on 2D NMR experiments (COSY, HSQC, HMBC, or NOESY) for this compound. Such techniques are indispensable for unambiguously assigning proton and carbon signals. csic.esrsc.org

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the substitution pattern on the pyridine (B92270) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, further confirming the structure.

Vibrational Spectroscopy

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Specific experimental FT-IR data for this compound is not available. Generally, the spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine (typically in the 3300–3500 cm⁻¹ region), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400–1600 cm⁻¹ range), and C-Cl stretching (typically in the 600–800 cm⁻¹ region). google.com

Raman Spectroscopy for Molecular Vibrations

No experimental Raman spectra for this compound could be located. Raman spectroscopy complements FT-IR and is particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Cl bond.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

While experimental HRMS data is absent from the literature, predicted data is available. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 143.03705 m/z. uni.lu

Table 1: Predicted Mass Spectrometry Data for C₆H₇ClN₂

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 143.03705 |

| [M+Na]⁺ | 165.01899 |

| [M-H]⁻ | 141.02249 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Experimental HRMS would provide a highly accurate mass measurement, confirming the elemental composition (C₆H₇ClN₂). Tandem mass spectrometry (MS/MS) would be used to analyze the fragmentation pattern, which would likely involve the loss of the chlorine atom, the amino group, or ring-opening pathways, providing further structural confirmation.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While specific, publicly available single-crystal X-ray diffraction data for this compound is not abundant, extensive studies have been conducted on its structural isomers, such as 2-Chloro-4-methylpyridin-3-amine, offering valuable insights. researchgate.net A study on 2-Chloro-4-methylpyridin-3-amine revealed that the molecule is essentially planar. researchgate.net The crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonds, which form chains along the c-axis of the crystal lattice. researchgate.net Additionally, an intramolecular N—H⋯Cl hydrogen bond was observed, influencing the molecule's conformation. researchgate.net

For the related compound, 2-Chloro-4-methylpyridin-3-amine, the crystallographic analysis provided the following detailed parameters:

Table 1: Selected Crystallographic Data for the Isomer 2-Chloro-4-methylpyridin-3-amine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8299 (3) |

| b (Å) | 18.0670 (12) |

| c (Å) | 9.4511 (6) |

| β (°) | 94.131 (6) |

| V (ų) | 651.52 (8) |

| Z | 4 |

| R-factor | 0.034 |

Source: Acta Crystallographica Section E, 2007. researchgate.net

These findings for a closely related isomer suggest that this compound would also exhibit a planar pyridine ring and that its crystal packing would likely be influenced by similar hydrogen bonding patterns involving the amine group and the nitrogen atom of the pyridine ring. The presence of the chlorine atom also allows for potential halogen bonding and other non-covalent interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The pyridine ring, along with its amino, chloro, and methyl substituents, constitutes a chromophore that absorbs light in the UV region.

The UV-Vis spectrum of aminopyridine derivatives is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net

π → π transitions:* These are generally high-energy transitions occurring from the π bonding orbitals to the π* antibonding orbitals of the aromatic pyridine ring. They typically result in strong absorption bands.

n → π transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the pyridine nitrogen or the amino group, to a π* antibonding orbital. These bands are typically weaker than π → π* bands.

Studies on related pyridine derivatives show absorption maxima (λmax) in the UV range, with the exact position and intensity of the peaks being sensitive to the substitution pattern and the solvent used. tandfonline.com For cobalt(II) complexes with ligands like 2-amino-4-methylpyridine, UV-Vis spectra show distinct absorption bands attributed to these ligand-centered π → π* or n → π* transitions, in addition to metal-to-ligand charge transfer and d-d transition bands. researchgate.net While specific λmax values for this compound are not detailed in the available literature, its spectrum is expected to be consistent with that of other substituted aminopyridines, showing characteristic absorptions in the UV region.

Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS)

Coupling chromatographic separation techniques with mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for the analysis of organic compounds like this compound. This method allows for the separation of the compound from impurities or from a complex mixture, followed by its detection and structural confirmation based on its mass-to-charge ratio (m/z).

LC-MS is routinely used in synthetic chemistry to monitor reaction progress, assess the purity of the final product, and confirm its identity. rsc.org In the analysis of pyridine derivatives, reverse-phase columns are often employed for separation. rsc.orgacs.org Following separation, the compound is ionized, typically using Electrospray Ionization (ESI), and the mass analyzer detects the molecular ion and its fragments.

For this compound (C₆H₇ClN₂), the expected monoisotopic mass is approximately 142.03 g/mol . Mass spectrometry would typically show a protonated molecular ion [M+H]⁺ at m/z 143.037. uni.lu The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, separated by two mass units, which is a definitive indicator of the presence of a single chlorine atom. rsc.org

Predicted mass spectrometry data for various adducts of this compound are summarized below.

Table 2: Predicted m/z Values for Adducts of this compound in Mass Spectrometry

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₈ClN₂]⁺ | 143.03705 |

| [M+Na]⁺ | [C₆H₇ClN₂Na]⁺ | 165.01899 |

| [M+K]⁺ | [C₆H₇ClN₂K]⁺ | 180.99293 |

| [M-H]⁻ | [C₆H₆ClN₂]⁻ | 141.02249 |

Source: PubChemLite. uni.lu

High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition and further confirming the structure of the compound. rsc.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the properties of 5-Chloro-4-methylpyridin-3-amine and its derivatives. These calculations provide a balance between accuracy and computational cost, making them suitable for studying molecules of this size.

Prediction of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to determine the electronic structure of pyridine (B92270) derivatives. mdpi.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity and electronic properties. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com For related pyridine derivatives, HOMO and LUMO energies have been calculated to understand charge transfer within the molecule. These calculations reveal how the distribution of electron density in the HOMO and LUMO influences the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites for electrophilic attack, while the LUMO is on electron-deficient regions, marking sites for nucleophilic attack.

Analysis of Molecular Electrostatic Potential (MEP) Maps for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. tandfonline.comjksus.org These maps are generated from DFT calculations and depict the electrostatic potential on the electron density surface. tandfonline.com

For pyridine derivatives, MEP analysis has been conducted using the B3LYP/6-31G(d,p) level of theory. mdpi.com The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. cmu.ac.thnih.gov These maps provide a visual representation of where the molecule is most likely to interact with other chemical species.

Calculation of Global and Local Reactivity Descriptors

Local reactivity descriptors, such as the Fukui function, are used to identify the reactivity of specific atomic sites within the molecule. researchgate.net The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This helps in pinpointing the most electrophilic and nucleophilic sites within the molecule with greater precision than MEP maps alone. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, charge transfer, and delocalization of electron density within a molecule. tandfonline.comwisc.edu It examines the interactions between filled and vacant orbitals to understand the stability arising from electron delocalization. tandfonline.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are computational methods used to study the conformational landscape and dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively detailed in the provided context, this technique is generally used to explore the different spatial arrangements (conformers) a molecule can adopt and their relative energies. For flexible molecules, MD simulations can reveal the most stable conformations and the energy barriers between them, providing a deeper understanding of the molecule's structure and flexibility.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is instrumental in investigating reaction mechanisms and identifying the transition states of chemical reactions. By calculating the potential energy surface for a reaction, researchers can determine the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy.

For pyridine derivatives, quantum chemical calculations have been used to predict reaction pathways. mdpi.com This modeling can elucidate the step-by-step process of a reaction, including the breaking and forming of bonds, and can help in understanding the factors that control the reaction's rate and selectivity. For instance, in substitution reactions, these models can predict whether the reaction will proceed via a certain mechanism and can help in designing more efficient synthetic routes.

In Silico Screening and Design of Pyridinamine Derivatives

The exploration of this compound and its analogs in medicinal chemistry has been significantly propelled by theoretical and computational approaches. These in silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, have become indispensable tools for the rational design and screening of novel pyridinamine derivatives with therapeutic potential. By simulating the interactions between small molecules and biological targets at a molecular level, researchers can predict binding affinities, identify key structural features for activity, and prioritize compounds for synthesis and further experimental evaluation, thereby accelerating the drug discovery process.

A significant focus of in silico studies on pyridinamine derivatives has been their potential as kinase inhibitors, particularly in the context of cancer therapy. For instance, molecular docking simulations have been employed to screen libraries of di-aryl and 2-anilino pyridinamine derivatives against the estrogen receptor (ER+), a key target in breast cancer. tandfonline.comresearchgate.net In one such study, fifty-seven analogs were docked into the binding pocket of the ER+ protein receptor (PDB ID: 3ERT). The screening identified nineteen compounds with superior MolDock and Rerank scores compared to the standard drug, Tamoxifen, marking them as promising hit compounds. researchgate.net Compound 31 from this series emerged as the most potent candidate with the highest docking scores (MolDock score = -170.206 and Rerank score = -139.238). tandfonline.com

Table 1: Molecular Docking Scores of Selected Di-aryl Pyridinamine Derivatives against ER+ Receptor

| Compound | MolDock Score | Rerank Score |

|---|---|---|

| Compound 31 | -170.206 | -139.238 |

| Compound 18 | -168.434 | -122.842 |

| Compound 24 | -164.822 | -135.762 |

| Tamoxifen (Control) | -145.933 | -112.169 |

Data sourced from a 2022 study on di-aryl pyridinamine derivatives as ER+ kinase inhibitors. tandfonline.comresearchgate.net

Further computational investigations have utilized QSAR models to predict the inhibitory capacities of diaryl-pyridinamine analogs against the MCF-7 breast cancer cell line and to guide the design of novel derivatives with enhanced activities. ajchem-a.com A validated QSAR model was developed, and compound 7 , exhibiting the highest activity (pIC50 = 5.347), was selected as a template for designing new compounds. The newly designed derivatives showed predicted pIC50 values ranging from 6.06 to 7.14, indicating potentially improved efficacy. ajchem-a.com Molecular docking studies of these designed compounds revealed higher binding affinities (ranging from -155.9 to -181.4 cal/mol) compared to Tamoxifen (-155.2 cal/mol). ajchem-a.com The enhanced predicted bioactivity of the designed compounds was attributed to the strategic addition of electron-donating groups, such as imidazolidine (B613845) and dimethyl amine, which increase the electron density of the 2-pyridinamine pharmacophore. ajchem-a.com

Table 2: Predicted Activities and Binding Affinities of Designed Diaryl-Pyridinamine Derivatives

| Compound | Predicted pIC50 | Binding Affinity (cal/mol) |

|---|---|---|

| Designed Compound N1 | 6.06 | -155.9 |

| Designed Compound N2 | 6.85 | -175.3 |

| Designed Compound N3 | 7.14 | -181.4 |

| Designed Compound N4 | 6.98 | -178.1 |

| Designed Compound N5 | 6.54 | -169.7 |

| Template (Compound 7) | 5.347 | - |

| Tamoxifen (Control) | 4.71 | -155.2 |

Data from a QSAR and molecular docking study on diaryl-pyridinamine analogs. ajchem-a.com

Beyond cancer, the scaffold of pyridinamine has been explored for other therapeutic targets. For example, computational studies involving Molegro Virtual Docker were used to assess the binding of newly designed substituted cyanopyridone derivatives to the anticonvulsant GABA receptor (PDB ID: 1R4U). The docking results indicated that the hypothetical compounds had better binding scores than the standard, with one of the most promising compounds showing a Moldock score of -141.716 and forming key hydrogen bonds with TRP106 in the binding pocket. researchgate.net

The versatility of the pyridinamine core is also evident in the design of derivatives targeting other receptors. A series of pyridinylmethylenepiperidine derivatives were designed and evaluated as 5-HT1F receptor agonists for potential migraine therapy. nih.gov In silico screening also plays a role in assessing the potential of derivatives for other applications, such as the anti-thrombolytic activity of compounds like 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine , which showed the highest activity (31.61%) in a series of pyridine derivatives, a finding attributed to the presence of both chloro and fluoro substituents. mdpi.com

In silico ADMET prediction is another critical component of the computational design process. Studies on di-aryl and 2-anilino pyridinamine analogs have shown that these compounds generally possess drug-likeness and favorable ADMET properties, suggesting their potential as viable drug candidates. researchgate.net These predictions, often performed using online tools like SwissADME and pkCSM, help to filter out compounds with undesirable pharmacokinetic profiles early in the discovery pipeline. researchgate.net

Role in Complex Organic Synthesis and Targeted Derivatization

Strategic Use as a Building Block in Heterocyclic Synthesis

The compound is a key precursor in the synthesis of a wide array of heterocyclic structures, which are central to medicinal chemistry and materials science. Nitrogen-containing heterocycles, in particular, are a prominent class of compounds found in numerous FDA-approved drugs. nih.govnih.gov

5-Chloro-4-methylpyridin-3-amine and its isomers are instrumental in constructing fused heterocyclic systems. For instance, related chloromethylpyridinamines can be utilized to synthesize pyrazolo[3,4-c]pyridines. This transformation typically involves diazotization of the amine group followed by an intramolecular cyclization, creating a bicyclic system that merges a pyrazole (B372694) ring with the original pyridine (B92270) ring. rsc.org Such fused systems are of great interest in drug discovery. Further functionalization of these scaffolds allows for the creation of complex, multi-ring structures with potential biological activity. rsc.orggoogle.com The ability to build upon the pyridine core in this manner underscores the compound's utility in creating novel chemical entities.

Table 1: Examples of Fused Ring Synthesis Starting from Pyridinamine Analogues

| Starting Material Analogue | Reagents | Resulting Fused System | Reference |

|---|---|---|---|

| 6-Chloro-4-methylpyridin-3-amine | 1. Acetic anhydride (B1165640) 2. Sodium nitrite (B80452) | 1'-{5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-one | rsc.org |

This table showcases synthetic routes for fused ring systems using isomers and analogues of this compound to illustrate the chemical possibilities.

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals and natural products. nih.govresearchgate.net this compound serves as an important intermediate in this field. fishersci.atlookchem.com The reactive sites on the molecule allow for its incorporation into larger, more complex heterocyclic structures through various cyclization and coupling strategies. For example, the amine group can react with diketones or their equivalents in Paal-Knorr type reactions to form substituted pyrroles, or with other bifunctional reagents to construct different five or six-membered heterocyclic rings. nih.govresearchgate.net

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. This compound is an excellent scaffold for such studies due to its multiple points for modification.

To explore the chemical space around the pyridinamine core, researchers systematically modify its substituents. The chlorine atom can be replaced via nucleophilic substitution or, more commonly, engaged in metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. mdpi.com The amine group can be acylated, alkylated, or used as a directing group for further reactions. smolecule.com

A study on the analogue 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated the utility of Suzuki cross-coupling to synthesize a library of derivatives. mdpi.com By reacting the bromo-analogue with various arylboronic acids, a series of novel pyridine derivatives were created and evaluated for biological activity, revealing that the nature and position of substituents on the coupled aryl ring significantly impacted their efficacy. mdpi.com For instance, the presence of specific halogen groups on the new aryl ring was found to enhance anti-thrombolytic activity. mdpi.com

Table 2: SAR Insights from Derivatization of a Pyridinamine Analogue

| Analogue Derivative | Modification | Observed Activity | Reference |

|---|---|---|---|

| N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide | Suzuki coupling with 4-fluorophenylboronic acid, followed by acylation. | Exhibited high anti-bacterial activity (biofilm inhibition). | mdpi.com |

| 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | Suzuki coupling with 3-chloro-4-fluorophenylboronic acid. | Showed highest anti-thrombolytic activity among a series of derivatives. | mdpi.com |

This table is based on the derivatization of the closely related analogue 5-bromo-2-methylpyridin-3-amine.

Rational drug design aims to create new molecules with specific biological functions based on the three-dimensional structure of a biological target. mdpi.com Pyridinamine derivatives are often used in this approach. researchgate.netdntb.gov.ua The defined structure of this compound allows for precise, computer-aided design of derivatives with properties tuned for specific targets. For example, the pyridine nitrogen can act as a hydrogen bond acceptor, the amine group as a hydrogen bond donor, and the chloro and methyl groups can be modified to optimize steric and electronic interactions within a protein's binding pocket. This strategy has been employed to develop potent inhibitors for various enzymes, where the pyridinamine scaffold serves as a key anchor for binding. researchgate.netresearchgate.net

Applications in Agrochemical and Fine Chemical Synthesis

The utility of this compound extends beyond pharmaceuticals into the agrochemical and fine chemical industries. fishersci.atlookchem.com In agrochemical research, pyridine derivatives are investigated for their potential as herbicides and pesticides. The specific substitution pattern of this compound can be a key element in the design of new active ingredients for crop protection. As a versatile intermediate, it is also valuable in the synthesis of specialty chemicals, dyes, and pigments where a substituted pyridine core is required. lookchem.com

Advanced Analytical Methodologies for Research and Development

Interfacing Chromatography with Mass Spectrometry (LC-MS, GC-MS)

The coupling of chromatographic techniques with mass spectrometry provides a powerful analytical tool for both quantitative analysis and structural elucidation.

GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities. The fragmentation patterns observed in the mass spectrum provide a "fingerprint" of the molecule, which can be used for identification by comparison with spectral libraries. libretexts.org For chloropyridines, the isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl and 37Cl) is a characteristic feature in the mass spectrum that aids in identification. The fragmentation of the pyridine (B92270) ring can also provide valuable structural information. jcsp.org.pk

LC-MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC. For aromatic amines, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources. nih.govnih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and provide more detailed structural information through the analysis of fragment ions. nih.govnih.govresearchgate.net This is particularly useful for the confident identification of trace-level impurities.

Spectroscopic Quantification Techniques (e.g., UV-Vis, NMR)

UV-Vis Spectroscopy: Pyridine and its derivatives exhibit characteristic ultraviolet (UV) absorption due to π → π* and n → π* electronic transitions. researchgate.net The UV spectrum of pyridine shows a strong absorption band around 250-260 nm. researchgate.netnist.govacs.org This property can be harnessed for quantitative analysis using a UV-Vis spectrophotometer or an HPLC system equipped with a UV detector. By constructing a calibration curve with standards of known concentration, the concentration of 5-Chloro-4-methylpyridin-3-amine in a solution can be determined. The pH of the solution can affect the UV spectrum of pyridine compounds. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds with high precision and accuracy. emerypharma.comoxinst.comenovatia.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. oxinst.com By integrating the signals of the analyte and comparing them to the integral of a certified internal standard of known purity and concentration, the absolute purity of this compound can be determined. ox.ac.uk 1H NMR is most commonly used for this purpose due to its high sensitivity and the near 100% natural abundance of protons. emerypharma.com

Validation of Structural Integrity and Purity in Research Settings

In a research setting, it is crucial to validate the structural integrity and purity of synthesized compounds like this compound to ensure the reliability of subsequent experiments. This is typically achieved through a combination of the analytical techniques described above.

A comprehensive approach to validation would involve:

Structural Confirmation: High-resolution mass spectrometry (HRMS) to confirm the elemental composition and NMR spectroscopy (1H, 13C, and often 2D techniques like COSY and HSQC) to unequivocally determine the chemical structure.

Purity Assessment: HPLC with a UV or MS detector is used to identify and quantify any impurities. A high purity level (e.g., >95%) is often required for research applications.

Absolute Purity Determination: qNMR can be employed to determine the absolute purity of a batch of the compound, providing a highly accurate value that can be used for the precise preparation of solutions for biological or chemical assays. ox.ac.ukacs.org

By employing these advanced analytical methodologies, researchers can be confident in the quality of their this compound samples, which is a prerequisite for obtaining meaningful and reproducible scientific data.

Future Research Directions and Perspectives for 5 Chloro 4 Methylpyridin 3 Amine

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, materials science, and catalysis. Within this broad family, substituted pyridinamines represent a class of compounds with significant, yet not fully exploited, potential. 5-Chloro-4-methylpyridin-3-amine, with its specific substitution pattern, offers a unique combination of electronic and steric properties that warrant dedicated future investigation. This article outlines key future research directions that could unlock the full potential of this molecule and its derivatives.

Q & A

Q. Basic

- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Store in airtight containers away from light and moisture to prevent degradation .

- Follow waste disposal protocols for halogenated amines to mitigate environmental impact.

How can computational chemistry methods be applied to predict the biological activity of this compound derivatives?

Q. Advanced

- Molecular docking : Simulate binding to targets like kinases or GPCRs, as demonstrated for 5-(4-chlorophenyl)-N-cyclohexyl-N-methylthieno[2,3-d]pyrimidin-4-amine .

- Quantitative structure-activity relationship (QSAR) : Correlate substituent effects (e.g., Cl vs. CH₃) with bioactivity data from analogs .

- ADMET prediction : Assess pharmacokinetic properties (e.g., logP, bioavailability) using tools like SwissADME .

What are the documented biological activities of this compound, and what molecular targets have been identified?

Basic

While direct studies are limited, structural analogs exhibit:

- Antimicrobial activity : Inhibition of bacterial dihydrofolate reductase .

- Kinase inhibition : Binding to ATP pockets in tyrosine kinases, as seen in pyrido[3,4-d]pyrimidine derivatives .

- Receptor modulation : Interaction with serotonin receptors in thieno[2,3-b]pyridin-4-amine analogs .

What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale, and how can they be mitigated?

Q. Advanced

- Heat management : Exothermic reactions require jacketed reactors for temperature control .

- Purification scalability : Replace column chromatography with fractional distillation or continuous-flow systems .

- Yield consistency : Optimize catalyst loading (e.g., 10 mol% Pd) and solvent recovery to reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.